5-Iodo-2-furaldehyde

Physical Chemistry Materials Science Logistics

5-Iodo-2-furaldehyde (C₅H₃IO₂, MW 221.98) is the preferred aryl iodide building block for high-yield Pd-catalyzed cross-coupling (Sonogashira, Suzuki) due to the superior leaving-group ability of iodine versus bromo or chloro analogs. Its high melting point (126–130 °C) confers excellent ambient storage stability and simplifies solid handling—critical advantages over low-melting 5-bromo (80–84 °C) and 5-chloro (34–37 °C) variants. Direct substitution risks failed syntheses and inconsistent physical states. Confirm identity via established ¹H/¹³C NMR fingerprints (SDBS). Ideal for heterocyclic library synthesis, acetogenin analog discovery, and π-conjugated OLED/OPV materials.

Molecular Formula C5H3IO2
Molecular Weight 221.98 g/mol
CAS No. 2689-65-8
Cat. No. B1300138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-furaldehyde
CAS2689-65-8
Molecular FormulaC5H3IO2
Molecular Weight221.98 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)I)C=O
InChIInChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H
InChIKeyQPGPCPKDVSPJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-furaldehyde (CAS 2689-65-8) Technical Baseline for Scientific Procurement


5-Iodo-2-furaldehyde (C5H3IO2, MW 221.98) is a halogenated heterocyclic building block featuring an iodine atom at the 5-position and an aldehyde at the 2-position of the furan ring . This substitution imparts distinct physicochemical and reactivity properties compared to unsubstituted furfural and other 5-halogenated analogs [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures through its participation in cross-coupling reactions and other transformations .

Procurement Risk: Why 5-Iodo-2-furaldehyde Cannot Be Casually Substituted with 5-Bromo or 5-Chloro Analogs


Direct substitution with 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde is inadvisable due to substantial differences in key procurement and performance parameters. The iodine atom confers a dramatically higher melting point (126–130 °C vs. 80–84 °C for bromo and 34–37 °C for chloro analogs), directly impacting storage stability, handling requirements, and formulation processes . Furthermore, the carbon-iodine bond exhibits markedly different reactivity in cross-coupling catalysis, dictating reaction yields and selectivity [1]. Generic replacement without quantitative validation of these parameters can lead to failed syntheses, altered physical states, and inconsistent product performance.

5-Iodo-2-furaldehyde Quantitative Performance Differentiation Evidence


Enhanced Crystalline Stability and Physical Form Differentiation for Logistics and Storage

5-Iodo-2-furaldehyde exhibits a significantly higher melting point (126–130 °C) compared to its bromo (80–84 °C) and chloro (34–37 °C) analogs, as well as the unsubstituted parent compound 2-furaldehyde (−37 °C) . This thermal stability minimizes the risk of phase change during shipping and storage, ensuring a consistent solid powder or crystalline form at ambient temperatures . The measured density of 2.09 g/cm³ further distinguishes it from lighter halogenated analogs (e.g., 5-chloro-2-furaldehyde density ~1.36 g/cm³) .

Physical Chemistry Materials Science Logistics

Synthetic Utility in Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine Leaving Group Reactivity

The carbon-iodine bond in 5-iodo-2-furaldehyde is recognized as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) compared to its bromo or chloro counterparts [1]. While direct quantitative yield comparisons for this specific scaffold are not consolidated in a single study, the established reactivity trend in aryl halides (I > Br >> Cl) is well-documented and directly applicable to this furan derivative [2]. A 2007 study demonstrates the efficient use of 5-iodo-2-furaldehyde in a Sonogashira reaction to build annonaceous acetogenin analogs, confirming its practical utility in complex molecule synthesis [3].

Synthetic Chemistry Catalysis Medicinal Chemistry

Cytotoxic Activity Against Cancer Cell Lines: HL60 Leukemia Model

5-Iodo-2-furaldehyde has demonstrated cytotoxic effects against the HL60 human leukemia cell line and other tumor cell lines in vitro [1]. A 2007 study reported that analogs synthesized from 5-iodo-2-furaldehyde exhibited cytotoxicity in the µM range against HL60 cells [2]. While this activity is weaker than natural acetogenins (nM range), it validates the scaffold's potential as a starting point for medicinal chemistry optimization. In contrast, 5-bromo-2-furaldehyde and 5-chloro-2-furaldehyde are not commonly reported to exhibit direct cytotoxic activity in the same assays.

Oncology Cell Biology Drug Discovery

Lipophilicity Modulation: XLogP3 as a Parameter for Biological Application

The calculated XLogP3 value for 5-iodo-2-furaldehyde is 1.0, indicating moderate lipophilicity . This parameter is a critical predictor of membrane permeability and oral bioavailability in drug design. In comparison, 5-bromo-2-furaldehyde has an XLogP3 of approximately 0.9, while the unsubstituted 2-furaldehyde has an XLogP3 of around 0.5 [1][2]. The introduction of the iodine atom thus provides a measurable increase in lipophilicity compared to the parent scaffold and a slight increase over the bromo analog, offering a tunable handle for optimizing physicochemical properties.

ADME Medicinal Chemistry Computational Chemistry

Recommended Research and Industrial Application Scenarios for 5-Iodo-2-furaldehyde


Medicinal Chemistry: Synthesis of Bioactive Heterocyclic Scaffolds

Employed as a key building block in the synthesis of diverse heterocyclic libraries for drug discovery. Its iodine atom enables efficient palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) to introduce molecular diversity at the 5-position of the furan ring . This reactivity is leveraged to create analogs of annonaceous acetogenins, a class of natural products with anticancer potential [1].

Organic Synthesis: Advanced Cross-Coupling Partner

Serves as a preferred aryl iodide partner in palladium-catalyzed cross-coupling reactions due to the superior leaving group ability of the iodine atom, which typically results in higher yields and milder reaction conditions compared to aryl bromides or chlorides . This makes it a valuable tool for constructing complex molecular architectures in both academic and industrial research settings.

Materials Science: Synthesis of π-Conjugated Organic Materials

Functions as a monomer or linker in the synthesis of π-conjugated small molecules and polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The furan ring contributes to the electronic properties, while the aldehyde and iodide groups provide handles for further functionalization and polymerization via well-established coupling methodologies.

Analytical Chemistry: NMR Quality Control and Characterization

The compound's distinct 1H and 13C NMR spectra, cataloged in spectral databases like SDBS, provide a reliable and verifiable fingerprint for confirming product identity and purity during incoming quality control and characterization . This is essential for ensuring the reproducibility of research and manufacturing processes.

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